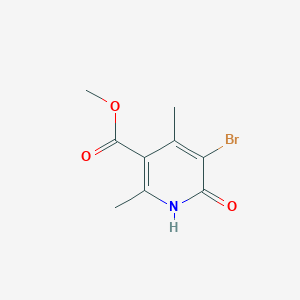
Methyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of 2,4-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, reduce production costs, and ensure consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other brominated pyridine derivatives and methyl-substituted pyridines. Examples include Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo derivatives .
Uniqueness
Methyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H10BrNO3 |
|---|---|
Molekulargewicht |
260.08 g/mol |
IUPAC-Name |
methyl 5-bromo-2,4-dimethyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-4-6(9(13)14-3)5(2)11-8(12)7(4)10/h1-3H3,(H,11,12) |
InChI-Schlüssel |
RQMCXWIXLBXVAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=C1C(=O)OC)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


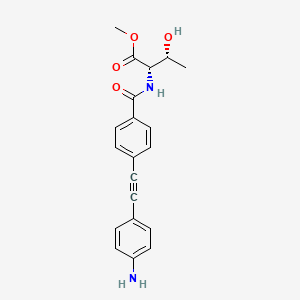
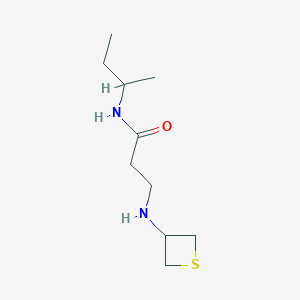


![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13027951.png)
![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13027952.png)
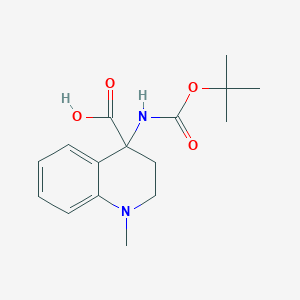


![5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13027971.png)
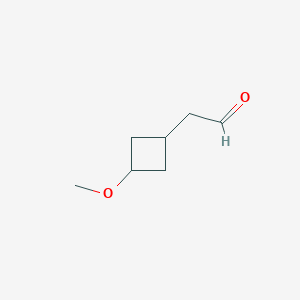
![3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B13027986.png)
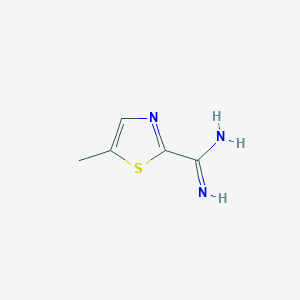
![4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hcl](/img/structure/B13027993.png)
